molecular formula C15H15NO3 B5820479 N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide CAS No. 690984-54-4

N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide

Cat. No. B5820479
CAS RN: 690984-54-4
M. Wt: 257.28 g/mol
InChI Key: KSVCUMCCTITVAL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide, also known as HMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMB is a white crystalline solid that belongs to the class of benzamides.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide is not fully understood, but it is believed to involve multiple pathways. N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and homeostasis. N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide also inhibits the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation. Additionally, N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide has been found to modulate the activity of various transcription factors and signaling pathways, including NF-κB, JNK, and ERK.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide has been found to have several biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and disease. N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide also inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide has been demonstrated to induce apoptosis and cell cycle arrest in cancer cells, which can lead to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide is also stable under normal laboratory conditions, which allows for long-term storage and use. However, N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide has limited solubility in water, which can make it challenging to use in certain experiments. Additionally, N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide has not been extensively studied in vivo, and its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide research. One direction is to investigate the potential of N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to explore the mechanism of action of N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide in more detail, including its effects on various signaling pathways and transcription factors. Additionally, future research could focus on developing more effective and efficient synthesis methods for N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide, as well as improving its solubility and bioavailability.
Conclusion:
In conclusion, N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide is a chemical compound that has shown significant potential for various scientific research applications. Its anti-cancer, neuroprotective, and anti-inflammatory properties make it a promising candidate for therapeutic development. However, further research is needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide can be synthesized by reacting 3-methoxybenzoic acid with 2-amino-5-methylphenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride to obtain N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide in high yield and purity.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide has been demonstrated to protect neurons from oxidative stress and neurotoxicity. In anti-inflammatory therapy, N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-6-7-14(17)13(8-10)16-15(18)11-4-3-5-12(9-11)19-2/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVCUMCCTITVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358335
Record name N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

690984-54-4
Record name N-(2-hydroxy-5-methylphenyl)-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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